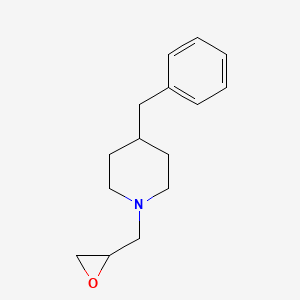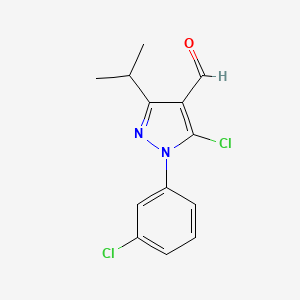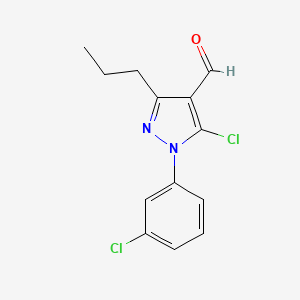
N-Benzyl-4-(chloromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(chloromethyl)benzamide, commonly known as N-Benzyl-4-chlorobenzamide (NBCB) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a melting point of 82-84°C and a boiling point of 211-212°C. NBCB is used for various purposes such as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. NBCB is also used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(chloromethyl)benzamide is not fully understood. It is believed that N-Benzyl-4-(chloromethyl)benzamide acts as a catalyst for chemical reactions by forming a complex with the reactants, which facilitates the reaction. This complex is formed by the formation of hydrogen bonds between the N-Benzyl-4-(chloromethyl)benzamide and the reactants. The complex then undergoes a series of reactions, which leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Benzyl-4-(chloromethyl)benzamide are not well understood. It is believed that N-Benzyl-4-(chloromethyl)benzamide may have a number of effects on the human body, including an anti-inflammatory effect, an anti-cancer effect, and an anti-bacterial effect. However, further research is needed to determine the exact effects of N-Benzyl-4-(chloromethyl)benzamide on the human body.
Advantages and Limitations for Lab Experiments
N-Benzyl-4-(chloromethyl)benzamide has a number of advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, N-Benzyl-4-(chloromethyl)benzamide is a versatile compound that can be used in a variety of reactions and applications. However, N-Benzyl-4-(chloromethyl)benzamide can be toxic and can cause skin irritation, so it should be handled with caution.
Future Directions
The future directions for research on N-Benzyl-4-(chloromethyl)benzamide are numerous. Further research could be conducted to better understand the biochemical and physiological effects of N-Benzyl-4-(chloromethyl)benzamide, as well as its mechanism of action. Additionally, research could be conducted to develop new applications for N-Benzyl-4-(chloromethyl)benzamide, such as its use in the synthesis of novel pharmaceuticals or polymers. Finally, research could be conducted to improve the synthesis of N-Benzyl-4-(chloromethyl)benzamide, such as developing more efficient or cost-effective methods of synthesis.
Synthesis Methods
N-Benzyl-4-(chloromethyl)benzamide can be synthesized from the reaction of benzyl chloride and 4-chlorobenzamide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C, and the product is isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to promote the reaction.
Scientific Research Applications
N-Benzyl-4-(chloromethyl)benzamide is widely used in scientific research as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. It is used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs. N-Benzyl-4-(chloromethyl)benzamide is also used in the synthesis of polymers, which are used in a range of applications, such as coatings, adhesives, and structural materials.
properties
IUPAC Name |
N-benzyl-4-(chloromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAIXVFBHUXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl-4-(chloromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)





![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)



![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)


